2-Oxobutanoic Acid

Lactate dehydrogenase Enzyme kinetics Molecular probe

Researchers requiring isoform-specific metabolic probes face limited options-generic 2-oxo acids lack the enzymatic selectivity needed for precise pathway dissection. 2-Oxobutanoic acid (CAS 600-18-0) directly addresses this gap with quantifiable LDHB subunit preference. • 5.0-fold higher LDHB specificity vs. pyruvate in vitro; 2.7-fold increased cardiac conversion in vivo-validated for hyperpolarized 13C-MRI. • Confirmed negative control in pancreatic islet studies-fails to induce insulin secretion, unlike 2-oxopentanoate/2-oxohexanoate. Supplied at ≥98% purity (HPLC) with consistent lot-to-lot analytical documentation. Cold-chain shipping ensures long-term stability.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 600-18-0
Cat. No. B029319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxobutanoic Acid
CAS600-18-0
Synonyms2-Oxobutanoic Acid;  2-Oxobutyric Acid;  2-Ketobutanoic Acid;  2-Ketobutyric Acid;  2-Oxo-n-butyric Acid;  2-Oxobutanoic Acid;  2-Oxobutyric Acid;  3-Methylpyruvic Acid;  NSC 60533;  Propionylformic Acid;  α-Ketobutyric Acid;  α-Oxo-n-butyric Acid;  α-Oxobutanoi
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESCCC(=O)C(=O)O
InChIInChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)
InChIKeyTYEYBOSBBBHJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility119 mg/mL
soluble in water and alcohol

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxobutanoic Acid Physicochemical Properties


2-Oxobutanoic acid (CAS 600-18-0), also known as alpha-ketobutyrate, is a 2-oxo monocarboxylic acid with the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol [1]. It is a short-chain fatty acid and the 2-oxo derivative of butanoic acid [2]. This compound is an endogenous metabolite produced during the enzymatic cleavage of cystathionine and participates in the metabolism of amino acids such as methionine and threonine . For procurement purposes, it is typically supplied as a colorless to off-white solid below 30°C (mp 30-34 °C) and a liquid above 34°C, with a purity of ≥98% by HPLC and storage at -20°C for long-term stability .

1 Isoform-selective LDHB probe for cardiac metabolism research
2 Distinct substrate for oxidase and decarboxylase engineering studies
3 Endogenous metabolite context for amino acid pathway tracing

2-Oxobutanoic Acid: Unique Substrate Specificity


While 2-oxobutanoic acid belongs to the class of 2-oxo (α-keto) monocarboxylic acids, generic substitution with structurally similar analogs like pyruvate or longer-chain 2-oxo acids is not scientifically valid. The critical difference lies in the compound's unique enzyme-substrate interactions. Studies across multiple enzyme systems demonstrate that the length and branching of the carbon chain dictate both the magnitude of enzymatic activity and, more importantly, the selectivity towards specific isoforms and pathways [1]. For instance, 2-oxobutanoic acid exhibits a pronounced and quantifiable preference for the LDHB (heart-type) subunit of lactate dehydrogenase, a property that pyruvate does not share, fundamentally altering its metabolic fate in specific tissues [2]. Similarly, in pancreatic islet studies, 2-oxobutyrate failed to induce insulin secretion, unlike longer-chain 2-oxo acids such as 2-oxopentanoate and 2-oxohexanoate, which were potent secretagogues [3]. These data underscore that the biological activity and utility of 2-oxobutanoic acid cannot be inferred or replicated by using other members of the 2-oxo acid family.

Isoform preference mismatch

Pyruvate does not share 2-oxobutanoate's LDHB selectivity, limiting its use in cardiac LDH isoform studies.

Insulinotropic signaling divergence

Longer-chain 2-oxo acids (e.g., 2-oxopentanoate) stimulate insulin release, unlike 2-oxobutanoate, confounding islet secretion assays.

Distinct enzyme kinetics

Mutant oxidase and decarboxylase activities differ markedly; other 2-oxo acids cannot replicate 2-oxobutanoate's enzyme-substrate profile.

2-Oxobutanoic Acid: Selective Enzyme Interactions


Preference for LDHB over Pyruvate

2-Oxobutanoic acid (alpha-ketobutyrate) displays a marked and quantifiable shift in substrate specificity for the H (LDHB) subunit of lactate dehydrogenase (LDH) compared to pyruvate. While pyruvate is preferentially reduced by the M (LDHA) subunit found in skeletal muscle, alpha-ketobutyrate has a higher specificity for the LDHB subunit, which is the major constituent of the LDH-1 isoform in cardiac tissue. This differential isoform preference translates into a substantial increase in product formation. In in vitro studies using purified bovine heart LDH-1, the production of alpha-hydroxybutyrate from alpha-ketobutyrate was 5.0-fold higher than the production of lactate from pyruvate under comparable conditions [1]. This kinetic difference forms the basis for its utility as a specific probe for LDHB activity.

LDHB Preference
Head-to-head
5.0× higher product formation by bovine heart LDH-1 vs. pyruvate
Supports LDHB-selective probe development
In vitro purified LDH-1 assay
Lactate dehydrogenase Enzyme kinetics Molecular probe Isoform specificity

Full Activity in Pyruvate Oxidase Mutant

Engineering of E. coli pyruvate oxidase (PoxB) has revealed a critical distinction in how the enzyme processes 2-oxobutanoic acid versus its natural substrate, pyruvate. The mutant enzyme PoxB V380A/L253F was created, which is characterized by a 10-fold lower Vmax and a 6-fold increase in Km for pyruvate, rendering it essentially inactive towards its native substrate. However, this same mutant enzyme retained kinetic constants for 2-oxobutanoic acid that were essentially normal, demonstrating full activity [1]. This indicates that the active site residues critical for pyruvate binding and catalysis are not required for the turnover of 2-oxobutanoic acid, highlighting a distinct binding mode and catalytic mechanism.

Oxidase Mutant Retention
Head-to-head
Retains full activity while pyruvate activity lost (>10× Vmax decrease)
Demonstrates distinct binding mode for enzyme engineering
E. coli PoxB V380A/L253F mutant
Pyruvate oxidase Enzyme engineering Substrate specificity Mutagenesis

Divergent Activity in Pyruvate Decarboxylase Mutant

Comparative analysis of the A460I mutant of pyruvate decarboxylase (EC 4.1.1.7) from Pseudomonas putida reveals a stark divergence in substrate handling between 2-oxobutanoic acid and pyruvate. While the A460I mutation increased the enzyme's activity with pyruvate relative to the wild-type, it also increased activity with 2-oxobutanoic acid by 2.3-fold compared to the wild-type. In contrast, the double mutant A460I/F464I displayed a 1.8-fold decrease in activity with 2-oxobutanoic acid compared to the wild-type, while its activity with pyruvate remained higher than wild-type [1]. This contrasting behavior between the two mutants demonstrates that the enzyme's active site architecture can be tuned to discriminate between these two 2-oxo acids, proving that 2-oxobutanoic acid is not a simple functional mimic of pyruvate in this context.

Decarboxylase Mutant Divergence
Head-to-head
2.3× increase (A460I) vs. 1.8× decrease (A460I/F464I) relative to wild-type
Non-parallel activity reveals distinct substrate engagement
P. putida pyruvate decarboxylase mutants
Pyruvate decarboxylase Enzyme kinetics Mutant analysis Substrate specificity

No Stimulation of Insulin Secretion

In a study of the insulinotropic effects of aliphatic 2-oxocarboxylic acids on pancreatic islets from obese-hyperglycaemic (ob/ob) mice, 2-oxobutyrate exhibited a distinct biological null effect compared to its longer-chain counterparts. While 2-oxopentanoate, 4-methyl-2-oxopentanoate, and 2-oxohexanoate all induced significant insulin release and a biphasic insulin-secretory pattern at concentrations up to 40 mM, 2-oxobutyrate, like pyruvate, did not induce significant insulin release [1]. This functional divergence highlights that the biological activity of 2-oxo acids in this system is not a class-wide property but is strongly dependent on carbon chain length, with the four-carbon 2-oxobutanoic acid being functionally distinct from the five- and six-carbon analogs.

Insulin Secretion Null
Class-level
No significant insulin release from mouse islets vs. longer-chain analogs (effective secretagogues)
Supports use as negative control in metabolic assays
ob/ob mouse islets; ≤40 mM
Insulin secretion Pancreatic islets Metabolic signaling Structure-activity relationship

2-Oxobutanoic Acid Research & Industrial Applications


Hyperpolarized 13C-MRI for Cardiac LDHB

Given its 5.0-fold higher specificity for LDHB over pyruvate in vitro and a 2.7-fold increased conversion in cardiac tissue slabs in vivo [1], 2-oxobutanoic acid is uniquely suited for use as a hyperpolarized 13C-MRI probe. This application directly leverages the quantitative differential enzyme specificity to non-invasively image and quantify LDHB subunit activity in the heart, renal cortex, and brain, where this isoform is significant. This provides a clear advantage over pyruvate, which lacks this isoform selectivity.

Engineering Oxidase & Decarboxylase Variants

The distinct behavior of 2-oxobutanoic acid with pyruvate oxidase and pyruvate decarboxylase mutants makes it an essential tool for enzyme engineering. In studies on pyruvate oxidase, the V380A/L253F mutant loses pyruvate activity but retains full activity on 2-oxobutanoic acid, effectively converting the enzyme to an 'alpha-ketobutyrate oxidase' [2]. Similarly, the divergent effects of the A460I and A460I/F464I mutations on pyruvate decarboxylase activity towards 2-oxobutanoic acid compared to pyruvate demonstrate its value in dissecting active site contributions to substrate specificity [3].

Negative Control for Insulin Secretion Studies

In ex vivo studies of pancreatic islet function, 2-oxobutanoic acid serves a critical role as a validated negative control. Data show that it fails to stimulate insulin secretion, unlike its close analogs 2-oxopentanoate and 2-oxohexanoate [4]. This allows researchers to distinguish the insulinotropic effects of longer-chain 2-oxo acids from potential confounding cellular effects that might be common to the class, thereby sharpening the interpretation of metabolic signaling experiments.

Application
Selection Property
Validation Focus
Cardiac LDHB isoform imaging research
Reported LDHB-selective 13C probe context
Isoform-specific conversion rate in tissue
Enzyme engineering: oxidase/decarboxylase variant studies
Distinct substrate specificity profile
Activity retention/loss in mutant enzyme assays
Pancreatic islet metabolic signaling research
Null insulinotropic effect
Differentiation from longer-chain 2-oxo acid secretagogues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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